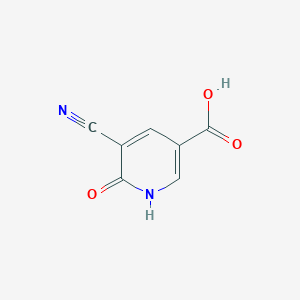

5-Cyano-6-hydroxynicotinic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyano-6-hydroxynicotinic Acid is a chemical compound with the CAS Number: 1427083-36-0 . It has a molecular weight of 164.12 . The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H4N2O3 . The InChI key for this compound is BNNQTMPZASYUQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator or at 28 C . .Scientific Research Applications

Hydroxy Acids in Dermatological and Cosmetic Applications

Hydroxy acids (HAs) such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids are widely utilized in cosmetic and therapeutic formulations to achieve various beneficial effects on the skin. These effects include treatment for photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety and efficacy of these formulations, especially regarding their use on sun-exposed skin, have been a subject of research, indicating the importance of understanding the mechanisms of action and long-term effects of such compounds (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant and Antimicrobial Properties

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, showcases significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This dual role as a food additive and a nutraceutical highlights the potential of hydroxy acids in addressing metabolic syndrome and associated disorders. Chlorogenic acid's antimicrobial properties also make it valuable for food preservation (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Methodologies in Antioxidant Activity Assessment

The assessment of antioxidant activity is crucial in understanding the potential applications of compounds like 5-Cyano-6-hydroxynicotinic Acid. A review of various tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, provides insights into the mechanisms and effectiveness of antioxidants. These methodologies are vital for clarifying the processes involving antioxidants and can be applied to study the antioxidant capacity of hydroxy acids (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for 5-Cyano-6-hydroxynicotinic Acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Mechanism of Action

Target of Action

It is known that nicotinic acid, a related compound, interacts with a receptor expressed in adipocytes and immune cells . This receptor plays a crucial role in the antiatherosclerotic effects of nicotinic acid .

Mode of Action

Nicotinic acid, a structurally similar compound, exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .

Biochemical Pathways

It is known that nicotinic acid can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .

Result of Action

Nicotinic acid, a related compound, has been shown to have antiatherosclerotic effects .

Action Environment

It is known that the compound is stored at refrigerator temperatures , suggesting that temperature may play a role in its stability.

properties

IUPAC Name |

5-cyano-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNQTMPZASYUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)

![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)